molecular formula C19H18Cl2N2O B4993216 4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4993216
M. Wt: 361.3 g/mol
InChI Key: LYULZGBNQQXACR-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile) is a hexahydroquinoline derivative featuring a 2,3-dichlorophenyl substituent at position 4 and a carbonitrile group at position 2. Its molecular formula is C₁₉H₁₆Cl₂N₂O (molecular weight: 359.25 g/mol).

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O/c1-10-12(9-22)16(11-5-4-6-13(20)18(11)21)17-14(23-10)7-19(2,3)8-15(17)24/h4-6,16,23H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULZGBNQQXACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichlorobenzaldehyde with a suitable enamine or enaminonitrile in the presence of a base can lead to the formation of the desired quinoline derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinolines.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Dichlorophenyl Substitution

a) 4-(3,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • Structural Difference : The dichlorophenyl group is substituted at positions 3,4 instead of 2,3.
  • Molecular Formula : C₁₉H₁₈Cl₂N₂O (361.3 g/mol) .
  • Impact: Positional isomerism alters electronic and steric properties.
b) Methyl 4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Structural Difference : Substitution at 2,4-dichlorophenyl with a methyl ester group replacing carbonitrile.
  • Molecular Formula: C₂₁H₂₂Cl₂NO₃ (408.3 g/mol) .
  • This functional group difference may shift activity toward anti-inflammatory or anticoagulant applications, as seen in similar ester derivatives .

Functional Group Variations

a) 4-(5-(2-Ethoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • Structural Difference : A furan-2-yl group replaces the dichlorophenyl ring.
  • The ethoxyphenyl substituent may enhance interactions with hydrophobic pockets in enzymes or receptors, as seen in anticancer and antimicrobial studies .
b) Ethyl 4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Structural Difference : Single chloro substituent at position 2-phenyl and an ethyl ester group.
  • Biological Activity: Demonstrated antimicrobial activity against Pseudomonas aeruginosa (MIC: 12.5 µg/mL) and anti-inflammatory effects via phospholipase A2 inhibition .
  • Comparison : The absence of a second chlorine atom reduces steric hindrance, possibly improving enzyme accessibility but lowering target specificity compared to dichlorophenyl derivatives .

Heterocyclic Modifications

a) Thiophene-Containing Analogues
  • Example: 2-Amino-1-(3-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • Structural Difference : Thiophene ring replaces phenyl, with an ethylthio substituent.
  • Ethylthio groups may confer unique interactions with cysteine-rich enzymes .
b) Nitrophenyl Derivatives
  • Example: 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • Structural Difference : Nitro group at position 3-phenyl.
  • This could translate to stronger enzyme inhibition but higher toxicity .

Comparative Data Table

Compound Name Substituents/Functional Groups Molecular Formula Key Biological Activities References
Target Compound: 4-(2,3-Dichlorophenyl)-...-carbonitrile 2,3-dichlorophenyl, carbonitrile C₁₉H₁₆Cl₂N₂O Not explicitly reported (potential anticancer)
4-(3,4-Dichlorophenyl)-...-carbonitrile 3,4-dichlorophenyl, carbonitrile C₁₉H₁₈Cl₂N₂O Pharmaceutical applications (hypothesized)
Ethyl 4-(2-Chlorophenyl)-...-carboxylate 2-chlorophenyl, ethyl ester C₂₁H₂₄ClNO₃ Antimicrobial, anti-inflammatory
4-(5-(2-Ethoxyphenyl)furan-2-yl)-...-carbonitrile Furan-2-yl, ethoxyphenyl, carbonitrile C₂₅H₂₃N₂O₃ Anticancer, antimicrobial (hypothesized)
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-...-carbonitrile 4-chlorophenyl, 3-nitrophenyl, carbonitrile C₂₂H₁₇ClN₄O₃ Enzyme inhibition (theorized)

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